Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with 2-methyl-5-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Hydroxy-3-[2-(trifluoromethyl)-5-thiazolyl]propanoate
- Ethyl 3-Hydroxy-3-(2-chloro-5-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(2-phenyl-5-thiazolyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate is unique due to the presence of the 2-methyl group on the thiazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13NO3S |
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Molecular Weight |
215.27 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-9(12)4-7(11)8-5-10-6(2)14-8/h5,7,11H,3-4H2,1-2H3 |
InChI Key |
SUPDVEFKQJYUMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN=C(S1)C)O |
Origin of Product |
United States |
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